molecular formula C17H20FNO3S B4809675 1-(4-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE

1-(4-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE

Cat. No.: B4809675
M. Wt: 337.4 g/mol
InChI Key: WTLMORNWXSXOPY-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE involves multiple steps, including the formation of key intermediates and the application of specific reaction conditions. The synthetic route typically starts with the preparation of the fluorophenyl and propan-2-yloxyphenyl intermediates, followed by their coupling through a methanesulfonamide linkage. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and catalyst usage.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE can be compared with other similar compounds, such as:

  • 1-(4-CHLOROPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE
  • 1-(4-BROMOPHENYL)-N-{[3-(PROPAN-2-YLOXY)PHENYL]METHYL}METHANESULFONAMIDE These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its stability and activity in certain applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(3-propan-2-yloxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3S/c1-13(2)22-17-5-3-4-15(10-17)11-19-23(20,21)12-14-6-8-16(18)9-7-14/h3-10,13,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLMORNWXSXOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNS(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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